molecular formula C17H9BrFN3O2 B6433923 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1260728-95-7

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B6433923
CAS No.: 1260728-95-7
M. Wt: 386.2 g/mol
InChI Key: LGSGRUQAIJIDEM-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a bromophenyl oxadiazole and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.

    Substitution: Halogen atoms such as bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one is unique due to the combination of the oxadiazole ring and the quinoline core, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry and materials science for developing novel therapeutic agents and advanced materials.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrFN3O2/c18-10-3-1-9(2-4-10)16-21-17(24-22-16)13-8-20-14-6-5-11(19)7-12(14)15(13)23/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSGRUQAIJIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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